molecular formula C19H19N3O3S B6476391 methyl 4-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}carbamoyl)benzoate CAS No. 2640976-27-6

methyl 4-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}carbamoyl)benzoate

Cat. No.: B6476391
CAS No.: 2640976-27-6
M. Wt: 369.4 g/mol
InChI Key: GQBYLYPAMMTZOW-UHFFFAOYSA-N
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Description

Methyl 4-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl linker connected to a substituted thiophene moiety. The thiophene ring is further functionalized with a 1-methyl-1H-pyrazole group at the 5-position. This compound’s structure combines aromatic, heterocyclic, and amide functionalities, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-22-12-15(11-21-22)17-8-7-16(26-17)9-10-20-18(23)13-3-5-14(6-4-13)19(24)25-2/h3-8,11-12H,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBYLYPAMMTZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Synthesis Yield (%) Melting Point (°C) Hazard Classification (GHS)
Methyl 4-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}carbamoyl)benzoate C₁₉H₂₀N₃O₃S 385.45 Thiophene-pyrazole core, ethyl-carbamoyl linker, benzoate ester Not reported Not reported Not available
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.40 Thiadiazole-phenylcarbamoyl group, methoxy linker, benzoate ester Not reported Not reported Acute Toxicity (Cat 4: oral/dermal/inhalation)
5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-(methylthio)-1H-pyrazole-4-carbonitrile (8e) C₁₇H₁₅N₅O₂S₂ 387.10 Oxadiazole-thio group, propanoyl linker, pyrazole-carbonitrile core 55.37 198.6 Not reported
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (7a) C₁₀H₁₁N₅OS₂ 295.04 Thiadiazole-thio group, acetyl linker, pyrazole-carbonitrile core 60.72 189.6 (dec) Not reported

Structural Differences and Functional Implications

Core Heterocycles :

  • The target compound contains a thiophene-pyrazole hybrid structure, whereas analogues like and feature thiadiazole or oxadiazole rings. Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to more polar heterocycles (e.g., thiadiazole) .
  • Pyrazole derivatives (e.g., ) often exhibit conformational flexibility, as seen in NMR studies of related amide intermediates . The ethyl-carbamoyl linker in the target compound could similarly allow rotational isomerism, affecting solubility and binding affinity.

Linker and Substituents: The ethyl-carbamoyl linker in the target compound provides a longer spacer than the methoxy or acetyl linkers in analogues . Substituents like phenylcarbamoyl (in ) or carbonitrile (in ) alter electronic properties and reactivity.

Safety Profiles: The thiadiazole-containing analogue is classified under GHS Category 4 for acute toxicity, suggesting moderate hazards during handling. No such data exists for the target compound, though similar benzoate esters may require caution .

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